4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid
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Overview
Description
4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrroloquinoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzoic acid moiety is then introduced via a coupling reaction, often using reagents such as benzoic anhydride or benzoyl chloride . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a caspase-3 inhibitor, which is relevant in the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.
Biological Research: It is used in the study of apoptosis and cell signaling pathways due to its ability to modulate caspase activity.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid involves its interaction with molecular targets such as caspase-3. By inhibiting caspase-3, the compound can prevent the cleavage of key proteins involved in apoptosis, thereby protecting neurons from unwanted cell death. This inhibition is achieved through the binding of the compound to the active site of caspase-3, blocking its enzymatic activity .
Comparison with Similar Compounds
Similar compounds to 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid include other pyrroloquinoline derivatives such as:
1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline: Known for its caspase-3 inhibitory activity.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have shown potential analgesic and sedative properties.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound is structurally similar and has been studied for its biological activities.
The uniqueness of this compound lies in its specific combination of a pyrroloquinoline core with a benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c1-10-15-16(13-4-2-3-5-14(13)20-10)18(23)21(17(15)22)12-8-6-11(7-9-12)19(24)25/h2-9H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUACFIPSQQMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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